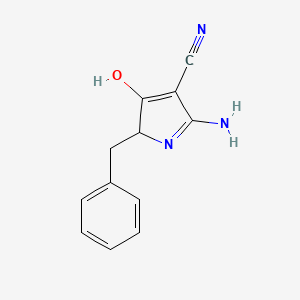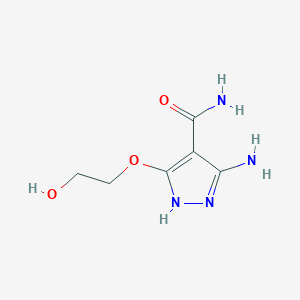![molecular formula C16H12N2O3 B6142188 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid CAS No. 540495-74-7](/img/structure/B6142188.png)
2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid
Descripción general
Descripción
“2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid” is a specialty product for proteomics research . It has a molecular formula of C16H12N2O3 and a molecular weight of 280.28 .
Synthesis Analysis
A green protocol has been developed for the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamide derivatives in yields of 85–90% by a one-pot reaction of phthalic anhydride, anilines, and 2-aminobenzamides in ethanol under reflux for 90–120 min .Molecular Structure Analysis
The molecule has a flattened structure with dihedral angles of the A’/B (A’ is the quinazolinone plane) and B/C types are 9.52 (4)° and 11.94 (6)°, respectively .Chemical Reactions Analysis
The compound shows potential interactions with key residues GLN194 and TYR258 through hydrogen bonding and hydrophobic interactions, respectively .Physical And Chemical Properties Analysis
The compound has a melting point of 299-300°C . Its InChI Code is 1S/C16H12N2O3/c19-15-12-7-3-4-8-13 (12)17-14 (18-15)9-10-5-1-2-6-11 (10)16 (20)21/h1-9,17H, (H,18,19) (H,20,21) .Aplicaciones Científicas De Investigación
Antimicrobial and Anticonvulsant Activities
- Compounds derived from 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid exhibit antimicrobial activities against various bacteria and fungi, as well as potent anticonvulsant properties. This includes broad-spectrum activity against Gram-positive and Gram-negative bacteria, and fungi like Candida albicans and Aspergillus niger. Additionally, some derivatives show significant anticonvulsant activity as evaluated by the maximal electro shock (MES) convulsion method (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antiviral Activities
- Novel derivatives of 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid have been synthesized and tested for their antiviral activities. These compounds have shown effectiveness against viruses such as HIV, HSV, and vaccinia viruses. Notably, a specific derivative demonstrated distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Synthesis Methodologies
- Research has been conducted on efficient synthesis methods for derivatives of 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid, utilizing green and efficient processes. This includes the use of PEG-600 for reactions and the development of high-yield, high-purity products (Rafeeq, Reddy, Reddy, Naidu, & Dubey, 2015).
Antitumor Activities
- A series of 3-benzyl-substituted-4(3H)-quinazolinones, based on the core structure of 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid, were synthesized and evaluated for antitumor activity. Some compounds showed promising broad-spectrum antitumor activity and were more potent compared to standard drugs like 5-FU (Al-Suwaidan et al., 2016).
Corrosion Inhibition
- Derivatives of 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid have been studied for their potential as corrosion inhibitors, particularly for mild steel in acidic solutions. These studies include both experimental and theoretical assessments, contributing to the understanding of corrosion inhibition mechanisms (Kadhim et al., 2017).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that quinazolinone derivatives can interact with various biological targets, leading to a range of potential therapeutic effects .
Result of Action
Some quinazolinone derivatives have demonstrated antimicrobial activity , but it is unclear if this compound has similar effects.
Propiedades
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-15-12-7-3-4-8-13(12)17-14(18-15)9-10-5-1-2-6-11(10)16(20)21/h1-8H,9H2,(H,20,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGGQEMOVYEUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3C(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B6142106.png)
![1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol](/img/structure/B6142111.png)
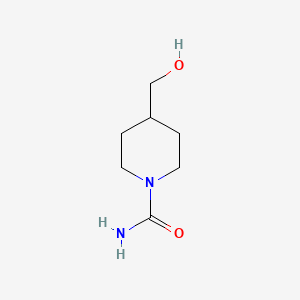
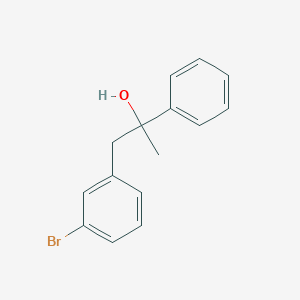
![trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide](/img/structure/B6142127.png)
![1-[4-(4-acetyl-2-chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6142139.png)

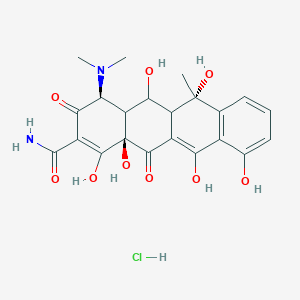
![3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6142152.png)
![2,6-bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B6142162.png)


